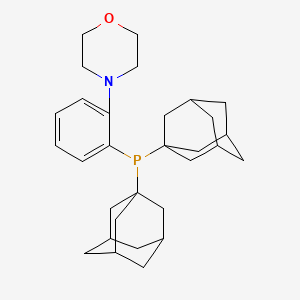

4-(2-(Di(adamantan-1-yl)phosphino)phenyl)morpholin

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

4-(2-(Di(adamantan-1-yl)phosphino)phenyl)morpholine has a wide range of scientific research applications, including:

Chemistry: Used as a ligand in catalytic reactions to facilitate the formation of carbon-nitrogen and carbon-carbon bonds.

Biology: Employed in the synthesis of biologically active compounds and pharmaceuticals.

Medicine: Utilized in the development of new drugs and therapeutic agents.

Industry: Applied in the production of fine chemicals, agrochemicals, and materials science.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

4-(2-(Di(adamantan-1-yl)phosphino)phenyl)morpholine is synthesized through a series of chemical reactions involving the coupling of adamantyl groups with morpholinophenylphosphine. The reaction conditions typically involve the use of palladium catalysts and specific ligands to facilitate the coupling process .

Industrial Production Methods

Industrial production of 4-(2-(Di(adamantan-1-yl)phosphino)phenyl)morpholine involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process is designed to be efficient and scalable, making it suitable for commercial applications .

Analyse Chemischer Reaktionen

Types of Reactions

4-(2-(Di(adamantan-1-yl)phosphino)phenyl)morpholine undergoes various types of reactions, including:

Buchwald-Hartwig Amination: This reaction involves the coupling of amines with aryl halides.

Alkyne Hydroamination: This reaction involves the addition of amines to alkynes.

Monoarylation: This reaction involves the addition of aryl groups to compounds such as ammonia, hydrazine, and acetone.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts, aryl halides, and amines. The reactions are typically carried out under controlled temperature and pressure conditions to ensure optimal yield and selectivity .

Major Products

The major products formed from these reactions include arylated amines, hydroaminated alkynes, and monoarylated compounds. These products are valuable intermediates in the synthesis of various pharmaceuticals and fine chemicals .

Wirkmechanismus

The mechanism of action of 4-(2-(Di(adamantan-1-yl)phosphino)phenyl)morpholine involves its role as a ligand in catalytic reactions. It coordinates with metal centers, such as palladium, to form active catalytic species. These species facilitate the activation and transformation of substrates, leading to the formation of desired products. The molecular targets and pathways involved include the activation of aryl halides and amines, enabling their coupling to form new chemical bonds .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- Di(1-adamantyl)-2-dimethylaminophenylphosphine

- tBuXPhos

- XPhos

- cataCXium® A

- BrettPhos

- JohnPhos

- PAd2-DalPhos

Uniqueness

4-(2-(Di(adamantan-1-yl)phosphino)phenyl)morpholine is unique due to its electronic richness and steric hindrance, which make it highly effective in facilitating various catalytic reactions. Its ability to stabilize reactive intermediates and enhance reaction rates sets it apart from other similar compounds .

Biologische Aktivität

4-(2-(Di(adamantan-1-yl)phosphino)phenyl)morpholine is a phosphine-containing compound that has garnered attention for its potential applications in medicinal chemistry and catalysis. This article explores its biological activity, focusing on its mechanisms of action, synthesis, and the implications for therapeutic development.

Chemical Structure and Synthesis

The compound features a morpholine ring linked to a phenyl group that is further substituted with a di(adamantan-1-yl)phosphino moiety. The synthesis typically involves coupling reactions facilitated by palladium catalysts, which enable the formation of carbon-nitrogen and carbon-carbon bonds essential for its structural integrity.

The biological activity of this compound primarily stems from its role as a ligand in catalytic processes. It coordinates with metal centers (e.g., palladium), forming active catalytic species that facilitate the activation of substrates, leading to the formation of biologically relevant products. The unique steric and electronic properties conferred by the adamantane groups enhance its reactivity and selectivity in various chemical transformations.

Antiproliferative Effects

Research indicates that compounds related to 4-(2-(Di(adamantan-1-yl)phosphino)phenyl)morpholine exhibit significant antiproliferative activity against various cancer cell lines. For instance, derivatives featuring adamantane moieties have been shown to inhibit tumor growth effectively, with IC50 values in the low micromolar range . The presence of nitrogen atoms in cyclic amines also contributes to enhanced pharmacological effects due to optimal spatial arrangements relative to aromatic systems .

Case Studies

Several studies have highlighted the biological relevance of compounds structurally similar to 4-(2-(Di(adamantan-1-yl)phosphino)phenyl)morpholine:

- Antiproliferative Activity : A study evaluated a series of adamantane derivatives against various cancer cell lines, revealing that structural modifications significantly impact their efficacy. The most potent compounds exhibited IC50 values below 10 µM, indicating strong antiproliferative properties .

- Mechanistic Insights : Another research effort focused on elucidating the mechanism by which these compounds exert their effects on cancer cells. It was found that they could induce apoptosis through mitochondrial pathways, suggesting a multi-faceted approach to cancer therapy .

- Catalytic Applications : The compound has also been utilized in catalytic reactions, demonstrating its versatility beyond biological applications. Its effectiveness in facilitating carbon-nitrogen bond formation positions it as a valuable tool in synthetic chemistry.

Comparative Analysis

To better understand the biological activity of 4-(2-(Di(adamantan-1-yl)phosphino)phenyl)morpholine, a comparison with similar compounds is useful:

| Compound Name | Antiproliferative Activity (IC50 µM) | Antifungal Activity | Notable Features |

|---|---|---|---|

| 4-(2-(Di(adamantan-1-yl)phosphino)phenyl)morpholine | <10 | Potential | Unique phosphine ligand |

| Di(1-adamantyl)-2-dimethylaminophenylphosphine | Low | Moderate | Enhanced stability |

| Adamantane-based phenylalkylamines | <5 | Moderate | Stronger antiproliferative effects |

Eigenschaften

IUPAC Name |

bis(1-adamantyl)-(2-morpholin-4-ylphenyl)phosphane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H42NOP/c1-2-4-28(27(3-1)31-5-7-32-8-6-31)33(29-15-21-9-22(16-29)11-23(10-21)17-29)30-18-24-12-25(19-30)14-26(13-24)20-30/h1-4,21-26H,5-20H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCBRRSUORFMQCZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=CC=CC=C2P(C34CC5CC(C3)CC(C5)C4)C67CC8CC(C6)CC(C8)C7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H42NOP |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90676758 |

Source

|

| Record name | 4-{2-[Di(tricyclo[3.3.1.1~3,7~]decan-1-yl)phosphanyl]phenyl}morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90676758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

463.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1237588-12-3 |

Source

|

| Record name | 4-{2-[Di(tricyclo[3.3.1.1~3,7~]decan-1-yl)phosphanyl]phenyl}morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90676758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.